molecular formula C11H6ClN B1484628 3-Chloro-7-ethynylisoquinoline CAS No. 1822653-42-8

3-Chloro-7-ethynylisoquinoline

Cat. No. B1484628
CAS RN: 1822653-42-8
M. Wt: 187.62 g/mol
InChI Key: CRXHETUOFIXNTG-UHFFFAOYSA-N
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Description

3-Chloro-7-ethynylisoquinoline is a chemical compound with the molecular formula C11H6ClN . It has a molecular weight of 187.62 and a predicted density of 1.28±0.1 g/cm3 . The boiling point is predicted to be 335.4±22.0 °C .


Physical And Chemical Properties Analysis

3-Chloro-7-ethynylisoquinoline is predicted to have a density of 1.28±0.1 g/cm3 and a boiling point of 335.4±22.0 °C . Other physical and chemical properties such as solubility, polarity, and reactivity are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Modification

3-Chloro-7-ethynylisoquinoline serves as a foundational structure in various chemical synthesis and modification studies, emphasizing its utility in creating novel compounds with potential biological and pharmaceutical applications. One notable instance is the microwave-assisted synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using aluminum metal as a catalyst, showcasing a high yield and confirming the structure through melting point measurements and NMR spectrometry (Song Bao-an, 2012). This method highlights the compound's role in generating quinolone derivatives, which are important in medicinal chemistry due to their broad spectrum of biological activities.

Biological Activity and Pharmaceutical Potential

The compound's derivatives have been explored for their biological activities, particularly in the context of antimicrobial and antitumor effects. A study on quinazolinone Schiff base derivatives, for instance, demonstrated significant cytotoxic effects against MCF-7 cells, indicating potential for cancer therapy through apoptotic pathways (M. Zahedifard et al., 2015). This research underscores the importance of structural modifications on 3-Chloro-7-ethynylisoquinoline in developing compounds with specific biological activities.

Antibacterial and Antimycotic Applications

Further extending its applications, derivatives of 3-Chloro-7-ethynylisoquinoline have been synthesized and tested for antimycotic activity, with several compounds showing strong inhibition against a range of microorganisms (Z. Cziáky et al., 1996). Additionally, novel chloroquinoline analogs have been developed with notable antibacterial and antioxidant activities, highlighting the compound's versatility in contributing to new antibacterial agents (Bayan Abdi et al., 2021).

properties

IUPAC Name

3-chloro-7-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-3-4-9-6-11(12)13-7-10(9)5-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXHETUOFIXNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-ethynylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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